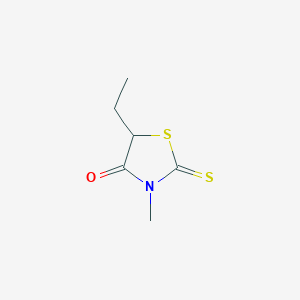

5-Ethyl-3-methyl-2-thioxo-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Ethyl-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound with the linear formula C6H9NOS2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . Thiazolidin-4-one scaffold, to which this compound belongs, is among the most important chemical skeletons that illustrate anticancer activity .

Synthesis Analysis

Thiazolidin-4-one derivatives have been the subject of extensive research, and various synthetic strategies have been developed by researchers to get these derivatives . The authors of a review highlight the various synthetic, green, and nanomaterial-based synthesis routes of thiazolidin-4-ones .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H9NOS2 . Thiazolidin-4-one is an effective scaffold in the production of drugs that inhibit cancer cell proliferation .Scientific Research Applications

Antimicrobial Activity

5-Ethyl-3-methyl-2-thioxo-1,3-thiazolidin-4-one and its analogs have been extensively researched for their antimicrobial properties. Studies demonstrate that derivatives of this compound exhibit significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria (Nguyễn Tiến Công et al., 2014). Further research has confirmed the potential of these compounds in antimicrobial applications, particularly in the development of new therapeutic agents (G. Derkach et al., 2016).

Anticancer and Antioxidant Activities

Another significant area of research is the compound's anticancer and antioxidant properties. Novel derivatives of this compound have been shown to exhibit high antioxidant and anticancer activities, indicating their potential use in the development of new therapeutic strategies for cancer treatment (K. Saied et al., 2019).

Hypoglycemic Activity

The compound has also been explored for its hypoglycemic activity. Synthesized derivatives of this compound have shown significant hypoglycemic effects in experimental studies, suggesting its potential application in diabetes management (O. Perepelytsya et al., 2019).

Synthesis of Novel Compounds

Research has also focused on the synthesis of novel compounds using this compound as a building block. These studies have led to the development of new heterocyclic systems and molecules with potential medicinal chemistry applications (D. Atamanyuk et al., 2014).

Tumor Necrosis Factor-alpha Antagonism

There is also evidence that derivatives of this compound act as tumor necrosis factor-alpha antagonists. This opens up potential therapeutic applications in the treatment of conditions related to TNF-alpha, such as certain inflammatory diseases (M. Voss et al., 2003).

Safety and Hazards

Future Directions

Thiazolidin-4-one derivatives have been the subject of extensive research, and current scientific literature reveals that these compounds have shown significant anticancer activities . This suggests that there is considerable potential for further exploration of these heterocyclic compounds as possible anticancer agents .

Mechanism of Action

Target of Action

Thiazolidin-4-one derivatives, a class of compounds to which 5-ethyl-3-methyl-2-thioxo-1,3-thiazolidin-4-one belongs, have been extensively studied for their anticancer activities .

Mode of Action

Thiazolidin-4-one derivatives have been reported to exhibit anticancer activity by inhibiting various enzymes and cell lines .

Biochemical Pathways

Thiazolidin-4-one derivatives, in general, have been associated with a variety of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .

Result of Action

Thiazolidin-4-one derivatives have been reported to exert moderate cytotoxicity against certain cancer cell lines .

Action Environment

The synthesis of thiazolidin-4-one derivatives has been associated with various environmental, health, cost, and energy issues .

Properties

IUPAC Name |

5-ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS2/c1-3-4-5(8)7(2)6(9)10-4/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVIISRCYKKYBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=S)S1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2463288.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2463293.png)

![2-[(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-1-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethan-1-one](/img/structure/B2463302.png)

![2-methyl-N-{11-oxo-11-[(2-piperidinoethyl)amino]undecyl}acrylamide](/img/structure/B2463303.png)